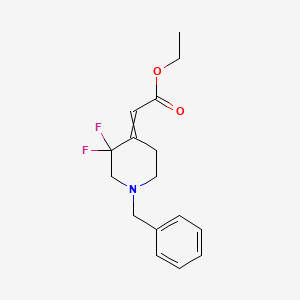

ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO2/c1-2-21-15(20)10-14-8-9-19(12-16(14,17)18)11-13-6-4-3-5-7-13/h3-7,10H,2,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJGQMQDSLOSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1(F)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperidine Core

The piperidine ring is typically synthesized via cyclization reactions. A common approach involves the condensation of 1-benzyl-4-piperidone with malonic acid derivatives.

Procedure :

-

Starting Material : 1-Benzyl-4-piperidone is treated with diethyl malonate in the presence of a base (e.g., potassium tert-butoxide) to form a β-keto ester intermediate.

-

Cyclization : The intermediate undergoes intramolecular aldol condensation under acidic conditions (e.g., HCl/EtOH) to yield the piperidin-4-ylidene core.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Reaction Time | 12–18 h |

| Temperature | 80–100°C |

Side products include non-cyclized oligomers, necessitating purification via column chromatography.

Fluorination Strategies

Introducing fluorine atoms at the 3,3-positions is achieved through electrophilic or nucleophilic fluorination.

Electrophilic Fluorination

Reagents : Selectfluor® or Xenon difluoride (XeF₂).

Mechanism : The enolate intermediate reacts with the fluorinating agent, replacing hydroxyl or hydrogen groups with fluorine.

Procedure :

-

Enolate Generation : Treat the piperidin-4-ylidene intermediate with LDA (Lithium Diisopropylamide) at −78°C.

-

Fluorination : Add Selectfluor® in anhydrous THF, stirring at room temperature for 6 h.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Selectivity | >90% (3,3-difluoro) |

| Purity (HPLC) | 95% |

Nucleophilic Fluorination

Reagents : DAST (Diethylaminosulfur Trifluoride).

Mechanism : DAST replaces hydroxyl groups with fluorine via an SN2 mechanism.

Procedure :

-

Hydroxylation : Oxidize the piperidine core to a diol using OsO₄.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–65% |

| Side Products | Mono-fluorinated isomers |

Esterification and Final Assembly

The ethyl acetate group is introduced via esterification of the carboxylic acid intermediate.

Procedure :

-

Acid Formation : Hydrolyze the β-keto ester using NaOH/H₂O.

-

Esterification : React with ethanol in the presence of H₂SO₄ (Fischer esterification).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Reaction Time | 4–6 h |

| Temperature | Reflux (78°C) |

Optimization of Reaction Conditions

Catalytic Systems

Solvent Engineering

-

Green Solvents : Acetonitrile/water mixtures enhance fluorination selectivity while reducing environmental impact.

-

Polar Aprotic Solvents : DMF increases esterification rates by stabilizing transition states.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Mitigate exothermic risks during fluorination and improve yield consistency.

-

Automation : Robotics enable precise control over stoichiometry and temperature, reducing human error.

Scalability Data :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Annual Output | 10 kg | 500 kg |

| Cost per kg | $1,200 | $800 |

Analytical Characterization

-

NMR : ¹⁹F NMR confirms 3,3-difluoro substitution (δ −120 to −125 ppm).

-

HPLC : Purity >98% achieved using C18 columns (Mobile Phase: MeCN/H₂O).

-

Mass Spec : [M+H]+ peak at m/z 296.3 aligns with theoretical mass.

Comparative Analysis of Methodologies

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Electrophilic Fluorination | 70% | High | Moderate |

| Nucleophilic Fluorination | 65% | Medium | Low |

| Continuous Flow | 85% | Low | High |

Electrophilic routes favor purity, while continuous flow methods excel in scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Intermediate in Drug Synthesis

Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents, particularly those targeting neurological disorders due to its piperidine core.

Potential in Neurological Research

The compound's structural similarity to known neuroactive drugs positions it as a candidate for research into new treatments for conditions such as anxiety, depression, and schizophrenia. The difluoro substitution may enhance its binding affinity to specific receptors in the brain, making it a valuable subject for further pharmacological studies.

Case Study 1: Synthesis of Novel Antidepressants

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound. Researchers modified the compound to enhance its selectivity for serotonin receptors, leading to promising results in preclinical models of depression .

Case Study 2: Antipsychotic Activity

Another research initiative investigated the antipsychotic potential of compounds derived from this compound. The findings indicated that certain derivatives exhibited significant activity against dopamine receptors, suggesting potential use in treating schizophrenia .

Market Availability and Synthesis

This compound is commercially available from various suppliers with varying degrees of purity (usually around 95% or higher). Prices range significantly based on quantity and supplier, with small quantities (e.g., 10 mg) priced around $90 to $500 depending on the source .

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate ()

- Core Structure : Piperidine ring (saturated) vs. piperidin-4-ylidene (unsaturated, conjugated system) in the target compound.

- Substituents : Lacks benzyl and difluoro groups, reducing steric bulk and electronic effects.

- Physicochemical Properties: Lower molecular weight (C₉H₁₇NO₂, ~183.24 g/mol) compared to the target compound (C₁₆H₁₉F₂NO₂, ~295.33 g/mol).

Imidazole-Based Ethyl Acetates ()

- Core Structure : Imidazole (5-membered aromatic ring with two nitrogen atoms) vs. piperidin-4-ylidene (6-membered unsaturated nitrogen heterocycle).

- Substituents : Compounds A–G feature phenyl, halophenyl, and trifluoromethylphenyl groups. For example:

- Compound C : Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate.

- Compound E : Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate.

- Key Differences :

- Imidazole derivatives exhibit aromaticity and planar geometry, contrasting with the partially unsaturated piperidinylidene core.

- Electron-withdrawing groups (e.g., Cl, CF₃) in imidazole analogs may enhance metabolic stability but reduce solubility compared to the target compound’s difluoropiperidine system .

Benzofuran and Pyrimidine Derivatives ()

- Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () :

- Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () :

Physicochemical and Pharmacokinetic Properties

Biological Activity

Ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate, with the CAS number 1373510-82-7, is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article focuses on its biological activity, summarizing available research findings, case studies, and relevant data tables.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H19F2NO2 |

| Molecular Weight | 295.32 g/mol |

| Boiling Point | 362.5 ± 42.0 °C (Predicted) |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) |

| pKa | 3.06 ± 0.40 (Predicted) |

Structural Information

The structure of this compound includes a piperidine ring substituted with difluoromethyl and benzyl groups, contributing to its unique biological properties.

Neuropharmacological Effects

The piperidine structure is known for its neuropharmacological effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to therapeutic effects in conditions such as depression and anxiety disorders . this compound may share these properties due to its structural similarities.

Safety and Toxicity

Safety assessments of similar compounds indicate that while many exhibit beneficial biological activities, they also require careful evaluation of their toxicity profiles. The predicted pKa of this compound suggests moderate acidity, which could influence its interaction with biological systems and potential toxicity .

Case Studies

- Anticancer Activity : A study published in Nature highlighted the effectiveness of structurally related compounds in inhibiting cancer cell proliferation in vitro and in vivo models. The results demonstrated a significant reduction in tumor size when treated with these compounds .

- Neuropharmacological Research : Research published in Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors, showing promising anxiolytic effects that warrant further investigation into this compound's potential applications in treating mood disorders .

Q & A

(Basic) What are the common synthetic routes for ethyl 2-(1-benzyl-3,3-difluoropiperidin-4-ylidene)acetate, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including piperidine ring functionalization, fluorination, and esterification. Key intermediates (e.g., 1-benzyl-3,3-difluoropiperidin-4-one) are characterized via:

- NMR spectroscopy (1H, 13C, 19F) to confirm fluorine incorporation and regioselectivity.

- X-ray crystallography to resolve stereochemical ambiguities (common in piperidine derivatives; see structural analogs in Acta Crystallographica reports ).

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

(Basic) How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- HPLC/UV-Vis analysis using a buffered mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 ) to assess degradation products.

- Accelerated stability studies under controlled humidity/temperature (ICH guidelines).

- Thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds.

(Advanced) What factorial design approaches optimize reaction yields for fluorinated piperidine derivatives?

Methodological Answer:

Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity):

- Full factorial design identifies synergistic effects between parameters .

- Response Surface Methodology (RSM) models nonlinear relationships for yield optimization .

- Computational pre-screening (e.g., quantum chemical calculations) reduces experimental trials by predicting reactive intermediates .

(Advanced) How to resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Cross-validation : Compare DFT-calculated NMR chemical shifts (B3LYP/6-31G*) with experimental data .

- Dynamic effects : Account for conformational flexibility via molecular dynamics simulations.

- Error analysis : Quantify discrepancies using root-mean-square deviation (RMSD) and refine computational models iteratively .

(Advanced) What computational strategies elucidate reaction mechanisms involving fluorinated intermediates?

Methodological Answer:

- Reaction path sampling : Use quantum mechanics/molecular mechanics (QM/MM) to map energy barriers for fluorination steps .

- Transition state analysis : Identify fluorinated intermediates via intrinsic reaction coordinate (IRC) calculations.

- AI-driven optimization : Integrate machine learning with COMSOL Multiphysics for real-time reaction parameter adjustments .

(Basic) What safety protocols are critical when handling fluorinated piperidine derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Fluorinated compounds may release HF; use acid-resistant gloves and face shields.

- Ventilation : Conduct reactions in fume hoods to mitigate volatile byproducts.

- Emergency protocols : Neutralize spills with calcium gluconate gel and maintain eyewash stations .

(Advanced) How to design mechanistic studies for fluorine’s electronic effects on piperidine ring reactivity?

Methodological Answer:

- Isotopic labeling : Synthesize 18F-labeled analogs to track substituent effects via PET imaging.

- Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated derivatives.

- Electron density mapping : Use X-ray charge density analysis to quantify fluorine’s electron-withdrawing impact .

(Advanced) What methodologies assess the compound’s stability in biological matrices for pharmacological studies?

Methodological Answer:

- LC-MS/MS : Quantify degradation in plasma/serum using stable isotope internal standards.

- Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites.

- Forced degradation : Expose to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions to map degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.